![molecular formula C7H5ClF2S B3347738 3-Chloro-2,6-difluorothioanisole CAS No. 1428234-53-0](/img/structure/B3347738.png)
3-Chloro-2,6-difluorothioanisole
Overview
Description
3-Chloro-2,6-difluorothioanisole is a chemical compound with the molecular formula C7H5ClF2S and a molecular weight of 194.63 .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,6-difluorothioanisole is 1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
3-Chloro-2,6-difluorothioanisole is a compound with a molecular weight of 194.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Kinetics and Formation Mechanisms of Chloroanisoles
Research by Zhang et al. (2016) on chloroanisoles, compounds related to "3-Chloro-2,6-difluorothioanisole," highlights their formation during water chlorination. Chloroanisoles are identified as off-flavor compounds causing earthy and musty flavors in drinking water. Understanding their kinetics and formation mechanisms can help in optimizing water treatment processes to minimize such undesirable flavors (Zhang et al., 2016).
C–Cl Bond Activation in Dichloroarenes
A study by Aballay et al. (2005) discusses the photochemical reaction of a Re(I) complex with substituted dichloroarenes, leading to C–Cl bond activation. This research provides valuable insights into the selectivity of C–Cl bond activation, which is crucial for the synthesis of complex organic molecules and could be related to the reactivity of compounds like "3-Chloro-2,6-difluorothioanisole" (Aballay et al., 2005).
Liquid-Liquid Microextraction for Determining Chloroanisoles
Bai et al. (2016) developed a method for the simultaneous determination of chloroanisoles and their precursor in water samples. Techniques like these are essential for monitoring and analyzing the presence and concentration of chloroanisoles in environmental samples, demonstrating the applicability of chemical analysis in environmental science (Bai et al., 2016).
Overcharge Protection in Li-ion Cells
Lee and Cho (2007) investigated 3-chloroanisole (3CA) as an effective electrolyte additive for overcharge protection in Li-ion cells. This study shows the potential of chloroanisoles in enhancing the safety and performance of Li-ion batteries, indicating the broad scope of applications for similar compounds in energy storage technologies (Lee & Cho, 2007).
Safety and Hazards
The safety information available indicates that 3-Chloro-2,6-difluorothioanisole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-chloro-2,4-difluoro-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRCFCSYHNECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorothioanisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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